(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol
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Overview
Description
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol is an organic compound with a chiral center, making it optically active. This compound features an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired enantiomer is obtained. Another method includes the use of asymmetric hydrogenation of the corresponding imine.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol often involves the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halides.
Scientific Research Applications
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol: The enantiomer of the compound, with different optical activity and potentially different biological activity.
4-tert-Butylphenol: A structurally similar compound lacking the amino and hydroxyl groups.
2-Amino-2-phenylethanol: Similar structure but without the tert-butyl group.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
TXUFIGBVDCUITR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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